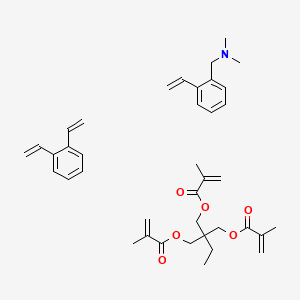
1,2-bis(ethenyl)benzene;2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate;1-(2-ethenylphenyl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(ethenyl)benzene;2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate;1-(2-ethenylphenyl)-N,N-dimethylmethanamine is a complex organic compound with a diverse range of applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(ethenyl)benzene typically involves electrophilic aromatic substitution reactions.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate can be synthesized through esterification reactions involving 2-methylprop-2-enoic acid and 2,2-bis(hydroxymethyl)butane . The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch or continuous processes. For example, the production of 1,2-bis(ethenyl)benzene may involve the use of high-pressure reactors to ensure efficient conversion of reactants to products. Similarly, the esterification process for 2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate can be optimized using catalysts and controlled temperature conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(ethenyl)benzene undergoes various types of reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate can undergo:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Polymerization: The compound can undergo free radical polymerization to form polymers with various applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, Lewis acids.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Polymerization: Free radical initiators such as benzoyl peroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Hydrolysis: Alcohols and carboxylic acids.
Polymerization: Polymers with varying properties.
Scientific Research Applications
1,2-bis(ethenyl)benzene and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate is particularly valuable in:
Polymer Science: Used as a monomer in the synthesis of specialty polymers with unique properties.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action for these compounds involves their interaction with various molecular targets and pathways:
1,2-bis(ethenyl)benzene: Undergoes electrophilic aromatic substitution, where the ethenyl groups act as electron-donating groups, stabilizing the intermediate carbocation and facilitating the reaction.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate: Participates in polymerization reactions through the formation of free radicals, which propagate the polymer chain growth.
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar to 1,2-bis(ethenyl)benzene but with a single ethenyl group.
Trimethylolpropane triacrylate: Similar to 2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate but with three acrylate groups.
Uniqueness
1,2-bis(ethenyl)benzene: The presence of two ethenyl groups provides unique reactivity and potential for forming complex derivatives.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate: The combination of multiple ester groups and a central butyl backbone offers versatility in polymer synthesis and material applications.
Properties
CAS No. |
65899-89-0 |
|---|---|
Molecular Formula |
C39H51NO6 |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate;1-(2-ethenylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C18H26O6.C11H15N.C10H10/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7;1-4-10-7-5-6-8-11(10)9-12(2)3;1-3-9-7-5-6-8-10(9)4-2/h2,4,6,8-11H2,1,3,5,7H3;4-8H,1,9H2,2-3H3;3-8H,1-2H2 |
InChI Key |
LAGNLNDDWQSHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C.CN(C)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C |
Related CAS |
65899-89-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


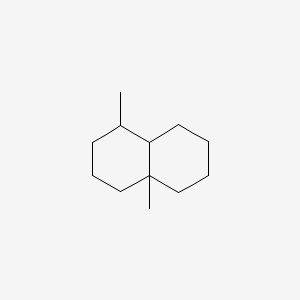
![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
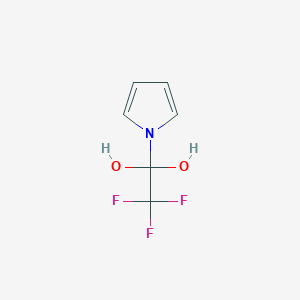

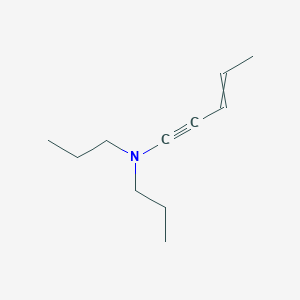
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
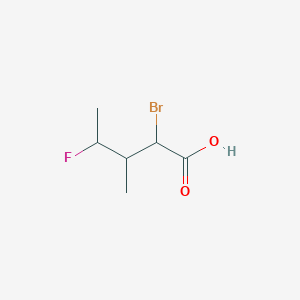

![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
